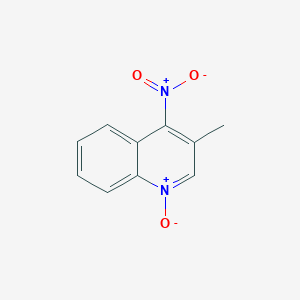

3-メチル-4-ニトロキノリン 1-オキシド

概要

説明

3-Methyl-4-nitroquinoline 1-oxide is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its significant biological activities, particularly its mutagenic and carcinogenic properties. It has been widely used in scientific research to study DNA damage and repair mechanisms, as well as in the development of cancer models .

科学的研究の応用

Carcinogenic Studies

3-Methyl-4-nitroquinoline 1-oxide is primarily recognized for its role as a potent carcinogen. It is frequently employed in animal models to study oral squamous cell carcinoma (OSCC) and other forms of cancer. The compound induces cancer development through several mechanisms:

- Genotoxicity : It forms stable DNA adducts that lead to mutations and genomic instability. This property makes it a valuable tool for understanding the molecular basis of cancer initiation and progression .

- Modeling Human Disease : The compound is used to create mouse models that simulate human oral carcinogenesis, allowing researchers to investigate the disease's pathology and potential therapeutic interventions .

Case Study: OSCC Induction in Murine Models

A study demonstrated that chronic exposure to 3-Methyl-4-nitroquinoline 1-oxide in drinking water for 20 to 24 weeks resulted in the development of OSCC in mice. The study highlighted significant changes in immune cell populations during the progression from pre-malignant lesions to cancerous states, emphasizing the compound's role in tumor microenvironment alterations .

Immunological Research

The immunosuppressive effects of 3-Methyl-4-nitroquinoline 1-oxide have been investigated extensively. Research indicates that this compound alters immune cell profiles, potentially leading to an increased risk of tumor development due to impaired immune surveillance.

- Impact on Immune Cells : Studies have shown a reduction in B-cell populations and alterations in T-cell dynamics upon exposure to the compound, which may facilitate tumor progression by evading immune detection .

Case Study: Immune Cell Profiling

In a murine model exposed to 3-Methyl-4-nitroquinoline 1-oxide, significant decreases in γδ T cells and CD5 + B lymphocytes were noted at both pre-cancerous and cancerous stages. This suggests that the compound not only induces genetic mutations but also plays a crucial role in modulating the immune response during carcinogenesis .

Microbiome Interactions

Research has also explored the interactions between 3-Methyl-4-nitroquinoline 1-oxide and gut microbiota. The compound has been shown to alter colonic microflora composition, which can have downstream effects on health and disease.

- Probiotic Interventions : A study investigated the effects of probiotics on the microbial changes induced by 3-Methyl-4-nitroquinoline 1-oxide, demonstrating that certain probiotic strains could mitigate some of the detrimental impacts on gut flora .

Case Study: Effects on Colonic Microflora

In an experimental setup involving rats, it was found that treatment with 3-Methyl-4-nitroquinoline 1-oxide significantly altered bacterial communities within the colon. This alteration was assessed using denaturing gradient gel electrophoresis, revealing shifts that could influence overall health and disease susceptibility .

Synthesis Applications

Beyond its biological implications, 3-Methyl-4-nitroquinoline 1-oxide serves as a valuable precursor in organic synthesis. Its ability to act as a nitro group donor allows for the construction of more complex organic molecules.

- Pharmaceutical Development : The compound is utilized in synthesizing various pharmaceuticals and agrochemicals due to its reactive nitro group, making it an essential building block in medicinal chemistry .

Data Summary Table

作用機序

Mode of Action

The compound interacts with its target, topoisomerase I, by inducing the formation of topoisomerase I-DNA cleavage complexes (Top1cc) . This interaction results in the induction of single-strand breaks (SSB) that allows the broken DNA strand to rotate around the complementary intact strand .

Biochemical Pathways

The compound affects the biochemical pathway involving topoisomerase I. It induces the formation of Top1cc, which are transient covalent topoisomerase I-DNA intermediates . The formation of these complexes is a crucial step in the relaxation of DNA supercoiling .

Pharmacokinetics

It is known that the compound is a potent carcinogen, and its carcinogenic action is thought to be initiated by the enzymatic reduction of its nitro group .

Result of Action

The compound’s action results in the formation of Top1cc, which contributes to its cellular activity . The induction of Top1cc and histone γ-H2AX by the compound may contribute to its cellular effects, including its selective activity toward RecQ helicase BLM-deficient cells .

Action Environment

The action of 3-Methyl-4-nitroquinoline 1-oxide can be influenced by environmental factors. For example, the compound has been used in research to induce oral squamous cell carcinoma (OSCC) in animal models . The compound’s carcinogenic action is thought to mimic the gradual progression observed in OSCC patients . Due to its high toxicity, its application in basic research presents challenges .

生化学分析

Biochemical Properties

3-Methyl-4-nitroquinoline 1-oxide and its derivatives react with genomic DNA to form stable quinolone monoadducts, which are highly mutagenic and genotoxic . It is metabolized into a highly reactive 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO) that makes covalent adducts to C8 or N2 of deoxyguanosine and N6 of deoxyadenosine in DNA .

Cellular Effects

The chronic high-dose exposure of epithelial cells to 3-Methyl-4-nitroquinoline 1-oxide leads to tumor development . It also potentiates long-range effects on specific immune cells to induce cell death to cause very-early immunosuppressive response during oral carcinogenesis .

Molecular Mechanism

3-Methyl-4-nitroquinoline 1-oxide is classified as a DNA-reactive genotoxin that induces bulky adducts in the genome . It produces oxidative damage, single DNA strand breaks, and irreversible DNA-protein crosslinks . DNA lesions generated due to 3-Methyl-4-nitroquinoline 1-oxide treatment, when it pairs with adenine and cytosine during replication, lead to an increase in G:C to T:A transversion mutations .

Temporal Effects in Laboratory Settings

In the 4-nitroquinoline 1-oxide (4NQO)-induced animal model, increased immunostaining was found associated with disease progression . A dose–response relationship could only be observed in the mouse lymphoma cell line L5178Y after 4NQO treatment, even at concentrations with no reduction in cell viability .

Dosage Effects in Animal Models

In the 4-nitroquinoline 1-oxide (4NQO)-induced animal model, immune cell profiling of the spleen and peripheral blood revealed a significant decrease in the B-cell population in 4NQO-exposed mice than the untreated group .

Metabolic Pathways

3-Methyl-4-nitroquinoline 1-oxide is metabolized into a highly reactive 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO) that makes covalent adducts to C8 or N2 of deoxyguanosine and N6 of deoxyadenosine in DNA .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-nitroquinoline 1-oxide typically involves multiple steps starting from readily available starting materials. One common method involves the nitration of 3-methylquinoline followed by oxidation to introduce the nitro group at the 4-position and the oxide group at the 1-position. The reaction conditions often include the use of strong acids like sulfuric acid and oxidizing agents such as potassium permanganate .

Industrial Production Methods

Industrial production methods for 3-Methyl-4-nitroquinoline 1-oxide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods emphasize efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and yield .

化学反応の分析

Types of Reactions

3-Methyl-4-nitroquinoline 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different quinoline derivatives.

Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in chemical synthesis and research .

類似化合物との比較

Similar Compounds

4-Nitroquinoline 1-oxide: A closely related compound with similar mutagenic and carcinogenic properties.

2-Nitrofluorene: Another nitroaromatic compound used in mutagenesis studies.

Methyl methanesulfonate: A chemical mutagen that induces DNA damage through alkylation.

Uniqueness

3-Methyl-4-nitroquinoline 1-oxide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the methyl group at the 3-position and the nitro group at the 4-position makes it a valuable tool for studying the structure-activity relationships of quinoline derivatives .

生物活性

3-Methyl-4-nitroquinoline 1-oxide (MeNQO) is a derivative of 4-nitroquinoline 1-oxide (4NQO), a compound recognized for its potent carcinogenic properties. While much of the research surrounding 4NQO has focused on its mechanisms of action and biological effects, studies on MeNQO have been comparatively limited. This article aims to consolidate existing knowledge regarding the biological activity of MeNQO, highlighting its mutagenic potential, effects on cellular mechanisms, and implications in cancer research.

MeNQO is characterized by the following chemical structure:

- Molecular Formula : C₉H₈N₂O₃

- Molecular Weight : 180.17 g/mol

- IUPAC Name : 3-Methyl-4-nitroquinolin-1(2H)-one

Mutagenicity and Carcinogenicity

Research indicates that MeNQO exhibits mutagenic properties similar to those of its parent compound, 4NQO. The mutagenicity of MeNQO is primarily attributed to its ability to form DNA adducts, which can lead to mutations during DNA replication. Studies have shown that MeNQO can induce both base-substitution and frameshift mutations in bacterial models, suggesting its potential as a carcinogen in higher organisms as well .

The biological activity of MeNQO involves several key mechanisms:

- DNA Adduct Formation : MeNQO is metabolically activated to form reactive intermediates that bind covalently to DNA, resulting in the formation of stable adducts. These adducts can disrupt normal DNA function and lead to mutations.

- Reactive Oxygen Species (ROS) Generation : Similar to 4NQO, MeNQO has been shown to induce oxidative stress in cells, leading to increased levels of ROS. This oxidative stress contributes to further DNA damage and cellular dysfunction .

- Immune Response Alteration : Recent studies indicate that exposure to MeNQO may alter immune cell populations, potentially leading to immunosuppression. This effect could facilitate tumor progression by diminishing the body's ability to combat emerging cancer cells .

Oral Carcinogenesis Model

A significant body of research has utilized the 4NQO-induced oral carcinogenesis model to study the effects of related compounds like MeNQO. In these studies, rats treated with 4NQO exhibited progressive dysplastic changes leading to squamous cell carcinoma (SCC). While direct studies on MeNQO are sparse, findings from these models suggest that similar mechanisms could be at play with MeNQO exposure .

Metabolomic Profiling

In a metabolomic study involving rats treated with 4NQO, significant changes in serum metabolites were observed over time, indicating a biochemical response to the carcinogen. Such profiling techniques could be applied in future studies focusing on MeNQO to identify specific metabolic pathways affected by this compound .

Data Tables

特性

IUPAC Name |

3-methyl-4-nitro-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-7-6-11(13)9-5-3-2-4-8(9)10(7)12(14)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDCYTGYMIYMDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2[N+](=C1)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00000106 [mmHg] | |

| Record name | 3-Methyl-4-nitroquinoline-1-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3238 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14073-00-8 | |

| Record name | 3-Methyl-4-nitroquinoline N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14073-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-METHYL-4-NITROQUINOLINE-N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OPR3UT96B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-METHYL-4-NITROQUINOLINE-N-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Methyl-4-nitroquinoline 1-oxide interact with DNA and what are the downstream effects?

A1: While the provided abstracts don't detail the specific DNA interaction mechanism, [] states that 3me4NQO exposure causes single-strand DNA breaks detectable through alkaline sucrose sedimentation. This suggests the compound, or its metabolites, likely interact with DNA to cause damage, leading to strand breaks. The research further demonstrates that these breaks can be reduced by 3-Aminobenzamide (3AB), a poly ADP-ribose polymerase (PARP) inhibitor, suggesting PARP's involvement in the DNA repair process following 3me4NQO damage [].

Q2: Does 3-Methyl-4-nitroquinoline 1-oxide induce obesity like its close analog 4-Nitroquinoline 1-oxide?

A2: The research in abstract [] focuses on obesity induced by 4-Nitroquinoline 1-oxide (NQO) and 4-Hydroxyaminoquinoline 1-oxide (HAQO). While the study investigates several related compounds, 3-Methyl-4-nitroquinoline 1-oxide is specifically mentioned as a non-carcinogen and its potential to induce obesity is not discussed []. Therefore, we cannot conclude whether 3me4NQO shares this effect with NQO based on the provided information.

Q3: What is the impact of 3-Aminobenzamide on cells exposed to 3-Methyl-4-nitroquinoline 1-oxide?

A3: Research indicates that 3-Aminobenzamide (3AB), a PARP inhibitor, can reduce the frequency of alkaline-labile lesions (single-strand breaks) in human fibroblasts exposed to 3-Methyl-4-nitroquinoline 1-oxide []. Additionally, treating cells with 3AB after 3me4NQO exposure increases cell survival and growth, suggesting a protective effect []. This implies that PARP activity might be involved in processing DNA damage caused by 3me4NQO, and modulating its activity could influence cellular response to the compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。